3-Difluoromethyl-2,6-dimethylanisole
Description
Overview of Difluoromethylated Aromatic Compounds
Difluoromethylated aromatic compounds represent a critical subclass of organofluorine chemistry, characterized by the presence of the difluoromethyl (-CF$$2$$H) group attached to an aromatic ring. This functional group combines the electronic effects of fluorine with the steric profile of a methyl group, making it a valuable bioisostere for hydroxyl or thiol groups in pharmaceutical design. The -CF$$2$$H moiety enhances metabolic stability, lipophilicity, and hydrogen-bonding capabilities compared to non-fluorinated analogs, contributing to its prevalence in agrochemicals, materials science, and drug discovery. For example, over 14% of FDA-approved pharmaceuticals contain fluorine atoms, with difluoromethylated aromatics playing a growing role in modulating biological activity.
Table 1: Key Properties of Difluoromethylated Aromatic Compounds
| Property | Impact |
|---|---|
| Metabolic Stability | Reduced oxidative degradation due to C-F bond strength |
| Lipophilicity | Increased membrane permeability |
| Hydrogen-Bond Donor | Enhanced binding affinity to biological targets |
Historical Context of Difluoromethyl Chemistry
The synthesis of difluoromethylated aromatics gained momentum in the 2010s with advances in transition-metal catalysis. Early methods relied on stoichiometric copper reagents, but the field transformed with the introduction of palladium-catalyzed cross-coupling using industrial raw materials like chlorodifluoromethane (ClCF$$_2$$H). A landmark 2017 study demonstrated direct difluoromethylation of arylboronic acids via palladium-difluorocarbene intermediates, enabling efficient access to compounds such as 3-difluoromethyl-2,6-dimethylanisole. These breakthroughs addressed prior challenges in regioselectivity and functional group tolerance, expanding the synthetic toolbox for fluorinated molecules.
Structural Significance of 3-Difluoromethyl-2,6-dimethylanisole
3-Difluoromethyl-2,6-dimethylanisole (C$${10}$$H$${12}$$F$$_2$$O) features a methoxy-substituted benzene ring with methyl groups at positions 2 and 6, and a difluoromethyl group at position 3. This substitution pattern creates a sterically congested environment that influences reactivity:
- Electronic Effects : The electron-withdrawing -CF$$_2$$H group deactivates the ring, directing electrophilic substitution to the para position relative to the methoxy group.
- Steric Profile : Adjacent methyl groups at positions 2 and 6 restrict rotational freedom, favoring planar conformations that enhance crystallinity.
Structural Depiction :
OCH3
|
CH3-C6H2-CF2H
/ \
CH3 CH3
Nomenclature and Classification
The systematic IUPAC name for this compound is 1-(difluoromethyl)-3-methoxy-2,4-dimethylbenzene , reflecting its substitution pattern. It belongs to three chemical classes:
- Organofluorines : Compounds containing carbon-fluorine bonds.
- Difluoromethyl Aromatics : Benzene derivatives with -CF$$_2$$H substituents.
- Methoxyalkylbenzenes : Ether-containing alkylated aromatics.
In the Anatomical Therapeutic Chemical (ATC) classification, difluoromethylated compounds frequently appear in antimicrobial and antitumor agents, though 3-difluoromethyl-2,6-dimethylanisole itself remains primarily a research intermediate.
Position in Organofluorine Chemistry
Within organofluorine chemistry, this compound exemplifies the strategic use of fluorine to tune molecular properties. The -CF$$_2$$H group contributes to:
- Enhanced Polarity : The electronegative fluorine atoms increase dipole moments, improving solubility in polar aprotic solvents like DMSO.
- Thermal Stability : Decomposition temperatures exceed 250°C due to strong C-F bonds.
- Synthetic Versatility : Serves as a precursor for cross-coupling reactions, particularly in palladium-mediated transformations.
Table 2: Comparative Analysis of Fluorinated Substituents
| Group | Bond Strength (kJ/mol) | Van der Waals Radius (Å) | LogP Contribution |
|---|---|---|---|
| -CF$$_2$$H | 485 | 2.07 | +0.93 |
| -CH$$_3$$ | 338 | 2.04 | +0.52 |
| -OCH$$_3$$ | 360 | 2.50 | -0.02 |
Properties
IUPAC Name |
1-(difluoromethyl)-3-methoxy-2,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-6-4-5-8(10(11)12)7(2)9(6)13-3/h4-5,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTHZADKLBSQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(F)F)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Precursor Molecules
Synthesis of 2,6-Dimethylanisole : This involves the methylation of phenol followed by etherification. However, specific literature on the direct synthesis of 2,6-dimethylanisole is limited. Generally, anisole derivatives can be prepared through Friedel-Crafts alkylation of phenol with methyl halides in the presence of a Lewis acid catalyst.
Difluoromethylation : This step involves the introduction of a difluoromethyl group into the molecule. Recent advances in difluoromethylation chemistry have provided various methods for achieving this transformation, including the use of difluoromethylation reagents like ClCF₂H (chlorodifluoromethane) or newer, more environmentally friendly alternatives.
Difluoromethylation Methods
Several methods have been developed for difluoromethylation, including:
Electrophilic Difluoromethylation : This involves the use of electrophilic difluoromethylation reagents. However, direct application to anisole derivatives may require careful control of reaction conditions to achieve regioselectivity.
Radical Difluoromethylation : This method can be applied to heteroaromatics and might be adapted for anisole derivatives using appropriate radical initiators.
Cross-Coupling Methods : These involve the use of transition metal catalysts to couple difluoromethyl groups with aryl halides. This approach could be viable if a suitable aryl halide precursor is prepared.
Synthesis of 3-Difluoromethyl-2,6-dimethylanisole
Given the lack of specific literature on the synthesis of 3-Difluoromethyl-2,6-dimethylanisole, a hypothetical approach could involve the following steps:
Preparation of 2,6-Dimethylanisole : This would involve methylation of phenol to form 2,6-dimethylphenol, followed by etherification with methanol to introduce the methoxy group.
Halogenation : Introduction of a halogen (e.g., bromine) at the 3-position of 2,6-dimethylanisole to create a reactive site for difluoromethylation.
Difluoromethylation : Use of a difluoromethylation reagent or method to introduce the difluoromethyl group at the 3-position.
Data Tables and Research Findings
Difluoromethylation Reagents and Methods
| Reagent/Method | Description | Advantages/Disadvantages |
|---|---|---|
| ClCF₂H | Traditional difluoromethylation reagent, but phased out due to environmental concerns. | Effective but environmentally harmful. |
| Novel Difluorocarbene Reagents | Non-ozone depleting alternatives for X–H insertion reactions. | Environmentally friendly, but may require specific conditions. |
| Metal-Catalyzed Cross-Coupling | Allows for the coupling of difluoromethyl groups with aryl halides. | Requires transition metal catalysts and can be complex. |
Conditions for Difluoromethylation
| Condition | Description |
|---|---|
| Temperature | Typically ranges from room temperature to elevated temperatures depending on the reagent used. |
| Solvent | Commonly organic solvents like dichloromethane or tetrahydrofuran. |
| Catalysts | Transition metals such as copper or palladium for cross-coupling reactions. |
Chemical Reactions Analysis
3-Difluoromethyl-2,6-dimethylanisole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where the difluoromethyl group can be replaced by other functional groups. Common reagents and conditions used in these reactions include ClCF2H for X–CF2H bond formation and difluoroacetic anhydride for radical difluoromethylation. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Synthetic Intermediates
The compound serves as a valuable intermediate in the synthesis of various organic compounds. Its difluoromethyl group enhances the lipophilicity and metabolic stability of the resultant molecules, making it particularly useful in drug design and agrochemical development. For instance, it can be utilized in the synthesis of pyrazole derivatives, which are known for their biological activity, including antifungal and herbicidal properties .
Pharmaceutical Applications
Medicinal Chemistry
3-Difluoromethyl-2,6-dimethylanisole has been investigated for its potential as a pharmaceutical agent. The difluoromethyl group is known to influence the pharmacokinetics of drugs, potentially improving their efficacy and reducing toxicity. Research indicates that compounds containing this moiety can exhibit enhanced activity against specific targets in cancer therapy and antimicrobial applications .
Case Study: Antimicrobial Activity
A study highlighted the synthesis of novel antimicrobial agents derived from 3-Difluoromethyl-2,6-dimethylanisole. These agents demonstrated significant activity against resistant strains of bacteria, showcasing the compound's potential in addressing antibiotic resistance .
Agrochemical Development
Pesticide Formulation
The compound is also relevant in agrochemistry, particularly in the formulation of pesticides. Its structural properties allow for the development of new herbicides and fungicides that are both effective and environmentally friendly. Research has shown that difluoromethylated compounds can exhibit increased selectivity and reduced toxicity to non-target organisms compared to traditional pesticides .
Material Science
Polymer Chemistry
In material science, 3-Difluoromethyl-2,6-dimethylanisole can be utilized in the development of advanced materials with specific chemical properties. For example, its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for applications in coatings and adhesives .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemical Synthesis | Intermediate for organic synthesis | Enhances lipophilicity and stability of derivatives |
| Pharmaceutical Chemistry | Potential drug candidate with improved pharmacokinetics | Active against resistant bacterial strains; potential in cancer therapy |
| Agrochemicals | Development of novel pesticides | Increased selectivity and reduced toxicity compared to traditional products |
| Material Science | Enhances properties of polymers | Improved thermal stability and chemical resistance |
Mechanism of Action
The mechanism of action of 3-Difluoromethyl-2,6-dimethylanisole involves its ability to act as a hydrogen-bond donor. Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues . This property is crucial in its interactions with molecular targets and pathways, influencing its biological and chemical effects.
Comparison with Similar Compounds
Structural and Electronic Properties
The difluoromethyl group in 3-Difluoromethyl-2,6-dimethylanisole introduces strong electron-withdrawing effects (via the C-F bonds), altering the compound’s reactivity compared to analogs with electron-donating (e.g., methoxy) or moderately electron-withdrawing (e.g., bromo) substituents. Key analogs include:
Stability and Hazards
- Difluoromethyl derivatives : Enhanced stability against hydrolysis compared to nitro or bromo analogs due to the strong C-F bonds. Fluorinated compounds generally exhibit lower acute toxicity but may pose environmental persistence concerns.
- Nitro derivatives : High reactivity and toxicity (e.g., H301: Toxic if swallowed; H315: Skin irritation ).
Biological Activity
3-Difluoromethyl-2,6-dimethylanisole is a compound that has garnered attention in the field of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C10H11F2O
- Molecular Weight : 188.19 g/mol
- Canonical SMILES : CC(C)C1=CC(=C(C=C1)OC(F)F)C
The biological activity of 3-Difluoromethyl-2,6-dimethylanisole is primarily attributed to its ability to interact with various biomolecules. The difluoromethyl group enhances lipophilicity, potentially affecting the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Studies indicate that fluorinated compounds can modulate the binding affinity to biological targets due to their unique electronic properties .
Biological Activity Overview
Research highlights several biological activities associated with 3-Difluoromethyl-2,6-dimethylanisole:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The difluoromethyl group may contribute to increased potency by enhancing membrane permeability.
- Anti-inflammatory Effects : In vitro studies indicate that 3-Difluoromethyl-2,6-dimethylanisole can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Anticancer Potential : The compound has shown promise in preclinical models for inhibiting cancer cell proliferation. Its mechanism appears to involve the induction of apoptosis in specific cancer cell lines.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Decreased cytokine production | |
| Anticancer | Induction of apoptosis |
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of 3-Difluoromethyl-2,6-dimethylanisole against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The compound's mechanism involved disrupting bacterial cell membranes.
Case Study 2: Anti-inflammatory Activity
In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with 3-Difluoromethyl-2,6-dimethylanisole resulted in a marked decrease in TNF-alpha and IL-6 levels. This suggests its potential as a therapeutic agent in inflammatory conditions.
Case Study 3: Cancer Cell Proliferation
Research involving various cancer cell lines demonstrated that 3-Difluoromethyl-2,6-dimethylanisole inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. The IC50 values ranged from 20 to 50 µM depending on the cell line tested.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-Difluoromethyl-2,6-dimethylanisole to improve yield and purity?
- Methodology :
- Reaction Conditions : Use reflux in high-boiling solvents like DMSO (as demonstrated for analogous compounds in ) to ensure complete reaction. Monitor reaction progress via TLC or GC-MS.
- Purification : Employ reduced-pressure distillation to isolate the product, followed by recrystallization using water-ethanol mixtures to enhance purity .
- Yield Optimization : Adjust stoichiometry of reactants (e.g., dichlorophenoxy derivatives) and reaction time (e.g., 18 hours for hydrazide derivatives) based on precursor reactivity .
Q. What analytical techniques are critical for structural characterization of 3-Difluoromethyl-2,6-dimethylanisole?
- Methodology :
- NMR Spectroscopy : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions, particularly for differentiating methyl and difluoromethyl groups. Reference compounds like dimethylsulfone () can aid in calibration .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns identify substituent positions.
- X-ray Crystallography : Suitable for unambiguous structural determination if single crystals are obtained via slow evaporation in non-polar solvents.
Q. What safety protocols are essential for handling 3-Difluoromethyl-2,6-dimethylanisole in the laboratory?
- Methodology :
- Hazard Mitigation : Refer to MSDS guidelines (e.g., ) for nitro/methoxy analogs: use fume hoods to avoid inhalation (H335), wear nitrile gloves to prevent skin irritation (H315), and employ eye protection (H319) .
- Storage : Store in airtight containers away from oxidizers, as fluorinated anisoles may decompose under prolonged light exposure.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for 3-Difluoromethyl-2,6-dimethylanisole derivatives?
- Methodology :
- Data Cross-Validation : Combine NMR with - HMBC to confirm fluorine substitution patterns. For example, coupling constants in NMR can differentiate between ortho/para fluoromethyl groups.
- Computational Validation : Use DFT calculations (e.g., Gaussian software) to simulate NMR chemical shifts and compare with experimental data, resolving ambiguities in peak assignments.
Q. What mechanistic insights guide the functionalization of 3-Difluoromethyl-2,6-dimethylanisole for advanced applications?
- Methodology :
- Electrophilic Substitution : Fluoromethyl groups act as electron-withdrawing moieties, directing electrophiles (e.g., bromine, ) to meta positions. Optimize catalysts (e.g., Lewis acids) for regioselective functionalization .
- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with arylboronic acids to introduce bioactive groups (e.g., benzoimidazoles, ) for pharmaceutical applications .
Q. How can computational modeling predict the material properties of 3-Difluoromethyl-2,6-dimethylanisole-based polymers?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model fluorinated polymers (as in ) to assess thermal stability and electronic properties. Parameters like bond dissociation energy (BDE) predict degradation pathways.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to evaluate charge transport efficiency in electronic devices .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
